molecular formula C5H12ClNO2 B3137032 (S)-2-Amino-2-methylbutanoic acid hydrochloride CAS No. 43177-22-6

(S)-2-Amino-2-methylbutanoic acid hydrochloride

Cat. No. B3137032
CAS RN: 43177-22-6
M. Wt: 153.61 g/mol
InChI Key: CYBOBNODYVJFNM-JEDNCBNOSA-N
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Description

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by reduction . Hydrochloric acid is prepared by dissolving gaseous hydrogen chloride in water .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including reactions with acids and bases. They can act as both an acid and a base due to the presence of the amino and carboxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. Some amino acids are polar and can form hydrogen bonds with water, while others are nonpolar and do not interact with water .

Mechanism of Action

The mechanism of action of amino acids in the body involves their incorporation into proteins during protein synthesis. The specific function of a protein in the body is determined by the sequence of amino acids it contains .

Safety and Hazards

The safety and hazards associated with a substance depend on its specific chemical properties. For example, hydrochloric acid is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions in the field of amino acids could involve the development of new methods for their synthesis and the exploration of their potential therapeutic applications .

properties

IUPAC Name

(2S)-2-amino-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOBNODYVJFNM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-methylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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